molecular formula C17H16ClNO4 B2402278 4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid CAS No. 446828-86-0

4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid

Cat. No.: B2402278
CAS No.: 446828-86-0
M. Wt: 333.77
InChI Key: NCZRQRXVQPTFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid is a chemical compound with the linear formula C22H26ClNO4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product’s identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H26ClNO4 . It has a molecular weight of 403.91 .

Scientific Research Applications

Hepatic Peroxisome Proliferation

The compound has been implicated in studies related to hepatic peroxisome proliferation. Research indicates that certain hypolipidemic compounds, structurally distinct from ethyl α-p-chlorophenoxyisobutyrate (clofibrate) and its derivatives, can significantly increase the number of peroxisomes in liver cells of rats and mice. This proliferation is accompanied by a notable elevation in liver catalase activity, suggesting a potential relationship between hepatic peroxisome proliferation and hypolipidemia (J. Reddy & T. P. Krishnakantha, 1975).

Anion Recognition

In the field of anion recognition, 4-(N,N-dimethylamino)benzoic acid has been directly applied for the detection of divalent anions HPO4^2- and SO4^2- over monovalent anions, showcasing remarkable affinity and selectivity. This demonstrates the compound's utility in chemical sensing applications, highlighting the interplay of basicity and charge density of guest anions in host-guest chemistry (X. Hou & K. Kobiro, 2006).

Photocatalytic Water Purification

Research on the photocatalytic degradation of organic pollutants, such as benzoic acid and its derivatives, in the presence of titanium dioxide under near-ultraviolet light, has shown effective mineralization to carbon dioxide. This process underscores the potential of such compounds in environmental applications, particularly in water purification technologies (R. W. Matthews, 1990).

Antimicrobial Activity

Some derivatives of 4-chlorophenoxymethyl-benzoic acid have been evaluated for their in vitro antimicrobial activity against a variety of pathogens, including Gram-positive, Gram-negative bacteria, and Candida spp. These studies reveal specific antimicrobial activities and suggest potential applications in developing new antimicrobial agents, particularly against multidrug-resistant infections (Carmen Limban et al., 2008).

Material Science

In material science, the synthesis of new compounds like 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid pseudochloride and its transformation into polyarylenephthalide showcases the compound's relevance in designing materials with unique electrophysical properties. This highlights the compound's utility in creating advanced materials for various applications (S. Salazkin et al., 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Properties

IUPAC Name

4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-7-14(8-11(2)16(10)18)23-9-15(20)19-13-5-3-12(4-6-13)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZRQRXVQPTFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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